molecular formula C8H7ClN2O B1604051 4-Chloro-7-methoxy-1H-indazole CAS No. 1000341-90-1

4-Chloro-7-methoxy-1H-indazole

Cat. No. B1604051
M. Wt: 182.61 g/mol
InChI Key: VKHMRJUJCBJRFT-UHFFFAOYSA-N
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Description

“4-Chloro-7-methoxy-1H-indazole” is a chemical compound with the CAS Number: 1000341-90-1 . It has a molecular weight of 182.61 . This compound is solid in its physical form and is stored at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of 1H-indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “4-Chloro-7-methoxy-1H-indazole” can be found in various databases. For instance, the ChemSpider ID for this compound is 26464211 .


Physical And Chemical Properties Analysis

“4-Chloro-7-methoxy-1H-indazole” is a solid compound with a molecular weight of 182.61 . It has a storage temperature of 2-8°C .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Synthetic Chemistry

    • The synthesis of 1H- and 2H-indazoles has been a focus of recent research .
    • Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • This work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
  • Anticancer Research

    • Indazole-containing compounds have shown potential as anticancer agents . For instance, several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Anti-inflammatory Research

    • Indazole-containing compounds have also been used as anti-inflammatory agents . They can inhibit the production of pro-inflammatory cytokines and mediators, potentially offering a therapeutic approach for inflammatory diseases .
  • Antidepressant Research

    • Some indazole-containing compounds have shown potential as antidepressants . They can modulate the activity of neurotransmitters in the brain, which may help to alleviate symptoms of depression .
  • Antibacterial Research

    • Indazole-containing compounds have been studied for their antibacterial properties . They can inhibit the growth of certain bacteria, offering potential for the development of new antibacterial drugs .
  • Anti-HIV Research

    • Indazole-containing compounds have shown potential as anti-HIV agents . They can inhibit the replication of the HIV virus, offering potential for the development of new antiretroviral drugs .
  • Protein Kinase Inhibitors

    • Some indazole-containing compounds have been used as inhibitors of protein kinase . Protein kinases play a key role in cell signaling, and their inhibition can be useful in treating diseases such as cancer .
  • Monoamine Oxidase Inhibitors

    • Indazole-containing compounds can also act as inhibitors of monoamine oxidase . Monoamine oxidases are enzymes that break down neurotransmitters and monoamine hormones. Inhibiting these enzymes can help treat psychiatric and neurological disorders .
  • N-myristoyltransferase Inhibitors

    • Some indazole-containing compounds have been used as inhibitors of N-myristoyltransferase . This enzyme plays a role in protein modification, and its inhibition can be useful in treating various diseases .
  • Biological Probes

    • Indazole-containing compounds can be used as biological probes . These compounds can bind to specific biological targets, allowing researchers to study the function and structure of these targets .
  • Synthesis of Benzo-fused Heterocycles

    • Aryne chemistry has emerged as a very useful method for the synthesis of benzo-fused heterocycles . Indazole-containing compounds can be synthesized through the use of N-tosylhydrazones and in situ generation of nitrile imines (for 1H-indazoles) or by using sydnones (for 2H-indazoles) .

Safety And Hazards

The safety information for “4-Chloro-7-methoxy-1H-indazole” indicates that it has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Indazole-containing compounds, such as “4-Chloro-7-methoxy-1H-indazole”, have a wide variety of medicinal applications. As such, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field could involve further exploration of the medicinal properties of indazole for the treatment of various pathological conditions .

properties

IUPAC Name

4-chloro-7-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHMRJUJCBJRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646732
Record name 4-Chloro-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methoxy-1H-indazole

CAS RN

1000341-90-1
Record name 4-Chloro-7-methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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